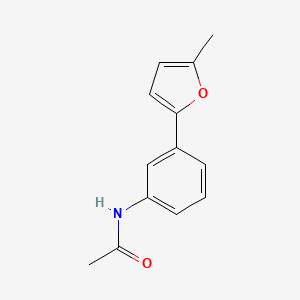

N-(3-(5-Methylfuran-2-yl)phenyl)acetamide

Description

General Overview of Furan-Containing Acetamide (B32628) Compounds in Academic Research

Furan (B31954) derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in academic research due to their wide range of biological activities. ontosight.ai The furan ring system is a fundamental component of numerous compounds investigated for cardiovascular, antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties. ontosight.aiijabbr.com The versatility of the furan scaffold allows for a wide array of chemical modifications, and even minor changes in the substitution pattern on the furan nucleus can lead to significant differences in biological effects. ontosight.ai

When the furan moiety is coupled with an acetamide group, it creates a chemical architecture with potential for diverse pharmacological applications. Acetamide derivatives themselves are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The combination of these two pharmacologically important fragments in furan-containing acetamide compounds has prompted extensive research into their synthesis and biological evaluation. These compounds are frequently explored as potential leads in drug discovery, with studies focusing on their antibacterial, nematicidal, and cytotoxic activities. nih.gov

Significance of the N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Scaffold in Chemical and Biological Investigations

While specific research on this compound is not extensively documented in publicly available literature, the significance of its scaffold can be inferred from the well-established roles of its constituent parts in medicinal chemistry. The scaffold is composed of a 5-methylfuran ring linked to a phenylacetamide moiety at the meta-position.

The furan ring is an electron-rich aromatic system, which can participate in various interactions with biological macromolecules. ijabbr.com The methyl group at the 5-position of the furan ring is an electron-donating group that can influence the electronic properties of the ring and provide a site for metabolic modification. The phenylacetamide portion of the molecule is a common feature in many biologically active compounds and can engage in hydrogen bonding and hydrophobic interactions.

The specific arrangement of these components in the this compound scaffold results in a unique three-dimensional structure that can be explored for its potential to interact with various biological targets. The meta-substitution pattern on the phenyl ring, in particular, dictates a specific spatial relationship between the furan ring and the acetamide group, which can be crucial for binding to enzymes or receptors.

Structural Context within Related Classes of Bioactive Molecules

The this compound scaffold can be better understood by comparing it with structurally related compounds that have been the subject of chemical and biological research.

Another related compound is N-(4-(5-formyl-2-furyl)phenyl)acetamide. sigmaaldrich.com In this molecule, the furan ring is substituted with an electron-withdrawing formyl group (-CHO) instead of an electron-donating methyl group (-CH₃). The formyl group not only alters the electronic properties of the furan ring but also introduces a potential hydrogen bond acceptor, which can lead to different binding interactions. Furthermore, the substitution on the phenyl ring is at the para (1,4) position, again leading to a different spatial arrangement of the functional groups.

The broader furan-phenyl-acetamide architecture has been explored in various research contexts. For example, 2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide is a derivative where a chloro group is added to the acetyl moiety of the ortho-isomer of the title compound. scbt.com This modification can influence the reactivity and lipophilicity of the molecule, potentially leading to altered biological activity.

Another analogous structure is 2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide. researchgate.net In this case, the furan ring is fused with a benzene (B151609) ring to form a benzofuran (B130515) system, and the acetamide nitrogen is attached to a phenylethyl group. Benzofuran derivatives with an amide linkage are of interest due to their wide range of biological activities. researchgate.net

The research prominence of such architectures is further highlighted by studies on N-phenylacetamide derivatives containing other heterocyclic rings, such as thiazole (B1198619). nih.gov These studies underscore a common strategy in medicinal chemistry where the N-phenylacetamide scaffold is combined with various heterocyclic systems to generate novel compounds with potential therapeutic applications, including antibacterial and nematicidal activities. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-[3-(5-methylfuran-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C13H13NO2/c1-9-6-7-13(16-9)11-4-3-5-12(8-11)14-10(2)15/h3-8H,1-2H3,(H,14,15) |

InChI Key |

WBAZCSNQDXCDAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC=C2)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 3 5 Methylfuran 2 Yl Phenyl Acetamide and Its Analogs

Established Synthetic Routes to Furan-Substituted Phenylacetamides

Traditional synthetic strategies for furan-substituted phenylacetamides rely on a foundation of well-understood and widely applied chemical reactions. These routes typically involve the separate or sequential formation of the furan (B31954) heterocycle and the phenylacetamide moiety, which are then coupled to yield the target molecule.

Amidation Reactions for Acetamide (B32628) Moiety Formation

The formation of the amide bond is a critical step in the synthesis of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide. Amidation reactions are among the most frequently used reactions in medicinal chemistry. researchgate.net A common and direct method involves the reaction of a carboxylic acid with an amine. However, this direct reaction often results in the formation of a salt. libretexts.org To achieve amide formation, the carboxylic acid is typically activated.

Standard methods include the conversion of the carboxylic acid to a more reactive acyl chloride or acid anhydride, which then readily reacts with an amine (primary or secondary) to form the amide. libretexts.org Another approach involves the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which facilitate the condensation of a carboxylic acid and an amine. researchgate.net

More advanced catalytic methods have also been developed. Boronic acids, for instance, have been shown to be effective catalysts for the direct formation of amides from carboxylic acids and amines, often requiring the removal of water to drive the reaction to completion. acs.org Similarly, catalysts based on boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, can facilitate direct amidation at room temperature for a wide array of substrates. organic-chemistry.org

| Amidation Method | Reactants | Conditions | Key Features |

| Acyl Chloride Method | Acyl Chloride + Amine | Typically in the presence of a base | Highly reactive, suitable for primary and secondary amines. libretexts.org |

| Acid Anhydride Method | Acid Anhydride + Amine | Often requires heating | Good for primary and secondary amines. libretexts.org |

| Carbodiimide Coupling | Carboxylic Acid + Amine + Coupling Agent (e.g., EDC) | Aqueous or organic solvent | Common in peptide synthesis, forms a stable amide bond. researchgate.net |

| Boronic Acid Catalysis | Carboxylic Acid + Amine + Boronic Acid Catalyst | Often requires dehydration | Enables direct amidation under milder conditions. acs.org |

Strategies for Furan Ring Construction and Functionalization

The furan ring is a key structural motif, and its synthesis can be achieved through various methods. nih.gov These five-membered aromatic heterocycles are stable, readily functionalized, and serve as important building blocks in medicinal chemistry. nih.gov

One of the most classical and versatile methods for furan synthesis is the Paal-Knorr synthesis . This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to produce a substituted furan. pharmaguideline.comorganic-chemistry.org The availability of various methods to synthesize 1,4-diones enhances the utility of this reaction. organic-chemistry.org

Transition metal-catalyzed reactions offer another powerful route to functionalized furans. nih.gov Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and mild pathway to various substituted furans. acs.org Other metals, such as rhodium and cobalt, have also been employed in cyclization reactions to construct the furan ring from acyclic precursors. nih.govspringernature.com For instance, a rhodium-catalyzed [3+2] cycloaddition of arylacetylenes with α-diazocarbonyl compounds is a direct approach to polysubstituted furans. nih.gov

Further functionalization of the furan ring can be achieved through electrophilic substitution reactions such as nitration, sulfonation, and halogenation. pharmaguideline.com Due to the acid-sensitive nature of the furan ring, Friedel-Crafts alkylation is challenging, but acylation can be performed using mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com

| Furan Synthesis Method | Precursors | Catalyst/Reagent | Description |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (e.g., H₂SO₄, TFA) | Acid-catalyzed intramolecular cyclization and dehydration. organic-chemistry.org |

| Fiest-Benary Furan Synthesis | α-Haloketone + β-Dicarbonyl compound | Base (e.g., ammonia, pyridine) | Base-catalyzed condensation and cyclization. pharmaguideline.com |

| Palladium-Catalyzed Cycloisomerization | (Z)-2-en-4-yn-1-ols | Pd(II) catalyst (e.g., K₂PdI₄) | Intramolecular cyclization under neutral conditions. acs.org |

| Rhodium-Catalyzed Cycloaddition | Arylacetylene + α-Diazocarbonyl | Rh₂(OAc)₄ | [3+2] cycloaddition to form polysubstituted furans. nih.gov |

Condensation Reactions for Related Chalcone Derivatives with Furyl Moieties

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and can be synthesized to include heterocyclic rings like furan. iucr.org These compounds serve as precursors for synthesizing other heterocyclic systems.

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation . scispace.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. eurjchem.comnih.gov To synthesize chalcones with furyl moieties, a furyl aldehyde (like furfural) can be reacted with an acetophenone, or a furyl ketone can be reacted with a benzaldehyde. iucr.org

The reaction is typically carried out in the presence of an aqueous alkali base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in an alcohol solvent. nih.gov The process is versatile, allowing for the synthesis of a wide range of chalcone derivatives by varying the substituents on the aromatic aldehyde and ketone. nih.govnih.gov

Advanced Synthetic Approaches and Catalytic Methods

Modern organic synthesis has seen the development of highly efficient and selective catalytic methods. These advanced approaches often allow for the construction of complex molecules in fewer steps and with greater atom economy.

Palladium-Catalyzed Carbonylative Syntheses of 2-(4-Acylfuran-2-yl)acetamides

A notable advanced methodology is the palladium-catalyzed multicomponent carbonylative synthesis, which allows for the direct creation of complex furan derivatives. Specifically, 2-(4-acylfuran-2-yl)acetamides have been synthesized from 2-propargyl-1,3-dicarbonyl compounds, carbon monoxide, and a secondary amine. mdpi.comnih.gov

This process is catalyzed by a palladium iodide (PdI₂)/potassium iodide (KI) system under oxidative conditions. mdpi.com The reaction proceeds through a sophisticated mechanistic pathway that involves an oxidative monoamincarbonylation of the terminal alkyne, forming a 2-ynamide intermediate. This is followed by an intramolecular 5-exo-dig cyclization and subsequent isomerization to yield the final, highly functionalized furan acetamide product. mdpi.comnih.gov This one-step method assembles three simple building blocks (a dicarbonyl compound, an amine, and CO) to afford previously unreported furan derivatives in fair to good yields (54–81%). mdpi.comnih.gov

One-Pot Synthetic Procedures for Complex Furan-Containing Derivatives

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the construction of complex furan-containing molecules, several powerful one-pot procedures have been developed.

A notable example is the palladium-catalyzed three-component annulation reaction. This method allows for the synthesis of polysubstituted furans from readily available starting materials like β-keto esters, propargyl carbonates, and aryl iodides. The versatility of this approach allows for the incorporation of a wide variety of substituents onto the furan core, making it a valuable tool for creating diverse libraries of furan derivatives. The reaction proceeds through a cascade of steps including oxidative addition, decarboxylation, and intramolecular O-alkylation, all orchestrated by the palladium catalyst in a single pot.

Another approach involves the use of N-bromosuccinimide to catalyze the reaction between but-2-ene-1,4-diones and acetoacetate esters. This method provides highly functionalized, tetra-substituted furan derivatives in high yields under mild and neutral conditions. The operational simplicity and effectiveness of this procedure make it an attractive option for synthesizing complex furan structures.

The table below summarizes key aspects of selected one-pot methodologies for synthesizing complex furan derivatives.

| Methodology | Key Reagents & Catalyst | Typical Substrates | Key Features |

| Palladium-Catalyzed Annulation | Palladium catalyst (e.g., Pd(OAc)₂), Base | β-keto esters, propargyl carbonates, aryl iodides | High versatility, good yields, forms polysubstituted furans. |

| N-Bromosuccinimide Catalysis | N-Bromosuccinimide (NBS) | But-2-ene-1,4-diones, acetoacetate esters | Mild and neutral conditions, high yields, produces tetra-substituted furans. mdpi.com |

| Acid-Promoted Cyclization | Acidic conditions | γ-alkynyl ketones | Forms substituted furans via an allene intermediate. |

Metal-Free Alpha-Arylation Techniques for Diaryl-Acetamides

The introduction of aryl groups at the α-position of acetamides is a crucial transformation in medicinal chemistry. Achieving this without transition-metal catalysts is a significant goal in green chemistry. Recent advancements have focused on the use of hypervalent iodine reagents, such as diaryliodonium salts, to facilitate these arylations under metal-free conditions.

This technique has been successfully applied to the α-arylation of substrates like α-fluoro-α-nitroacetamides. The protocol is noted for its mild and efficient nature, tolerating a broad range of sensitive functional groups on both the acetamide and the diaryliodonium salt. This allows for the synthesis of complex arylated products in good yields. The synthetic utility of this method has been further demonstrated by its extension to other activated acetamides, such as α-cyano-α-fluoroacetamides. While the direct diarylation of a single α-carbon on a simple acetamide is less common, these methods provide a powerful metal-free tool for the arylation of activated acetamide derivatives.

Key features of this metal-free arylation technique are outlined in the table below.

| Feature | Description |

| Arylating Agent | Diaryliodonium salts |

| Substrate Scope | Activated acetamides (e.g., α-fluoro-α-nitroacetamides, α-cyano-α-fluoroacetamides) |

| Key Advantages | Metal-free, mild reaction conditions, broad functional group tolerance, good product yields. |

| Reaction Type | α-Arylation |

Precursors and Intermediate Synthesis for this compound Synthesis

The synthesis of the target compound, this compound, can be achieved through a direct acylation of the key amine precursor, 3-(5-methylfuran-2-yl)aniline. Therefore, the central challenge lies in the efficient synthesis of this crucial intermediate.

A highly effective and modular approach for constructing the C-C bond between the furan and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild conditions and broad functional group tolerance, making it suitable for coupling complex fragments. nih.gov A plausible and efficient route to 3-(5-methylfuran-2-yl)aniline involves the coupling of an appropriate furan-based organoboron reagent with a substituted aniline derivative, or vice-versa.

Proposed Synthetic Route:

Step 1: Suzuki-Miyaura Coupling. The core of the synthesis involves coupling 5-methylfuran-2-boronic acid with 3-bromoaniline. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced palladacycle catalyst, a suitable base (e.g., K₂CO₃, K₃PO₄), and a solvent system like dioxane/water or 2-MeTHF. nih.gov This step directly forms the key intermediate, 3-(5-methylfuran-2-yl)aniline.

Step 2: Amidation. The final step is the acylation of the synthesized 3-(5-methylfuran-2-yl)aniline. This is a standard transformation that can be readily achieved by reacting the amine with acetic anhydride or acetyl chloride, often in the presence of a mild base like pyridine or triethylamine, in an appropriate solvent such as dichloromethane or THF. This reaction yields the final product, this compound.

The table below outlines the proposed two-step synthesis.

| Step | Reaction Type | Reactants | Product |

| 1 | Suzuki-Miyaura Cross-Coupling | 5-Methylfuran-2-boronic acid and 3-Bromoaniline | 3-(5-Methylfuran-2-yl)aniline |

| 2 | Amidation | 3-(5-Methylfuran-2-yl)aniline and Acetic Anhydride | This compound |

Optimization of Reaction Conditions and Scalability Considerations for Research Scale

Optimizing reaction conditions is paramount to maximizing yield, purity, and efficiency, particularly for multi-step syntheses intended for research purposes where material conservation is important. For the proposed synthesis of this compound, the Suzuki-Miyaura coupling is the most critical step to optimize. nih.gov

Optimization of Reaction Conditions: Key parameters for the optimization of palladium-catalyzed cross-coupling reactions include the choice of catalyst, ligand, base, and solvent. mdpi.comnih.gov A screening process is typically employed to identify the ideal combination for a specific set of substrates. For instance, different palladium sources (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) and phosphine ligands can have a profound impact on reaction efficiency. mdpi.com The choice of base and solvent is also crucial for ensuring high yields. mdpi.com

The following table lists key parameters that should be considered during the optimization of the Suzuki-Miyaura coupling step.

| Parameter | Variables to Screen | Desired Outcome |

| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Palladacycles | High conversion, low catalyst loading |

| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos) | Increased catalyst stability and activity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Efficient transmetalation, minimal side reactions |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Good solubility of reactants, optimal reaction rate |

| Temperature | Room temperature to reflux | Complete reaction in minimal time |

Scalability Considerations for Research Scale: Transitioning a synthesis from a milligram to a multi-gram research scale introduces several challenges. labmanager.com For a multi-step pathway, it is crucial to ensure a consistent supply of precursors. reddit.com

Key considerations for research-scale synthesis include:

Heat Transfer: Exothermic or endothermic events that are negligible at a small scale can become significant. Reaction vessels must allow for efficient heating and cooling. labmanager.com

Mixing: Efficient stirring is essential to ensure homogeneity as the volume increases.

Reaction Time: Larger scale reactions may require longer heating and cooling times, which can affect reaction outcomes. reddit.com

Purification: Purification by column chromatography can become cumbersome at a larger scale. Developing procedures for crystallization or distillation is often preferable. reddit.com

Inert Atmosphere: Maintaining an inert atmosphere for air- and moisture-sensitive reactions, such as those using organometallic catalysts, requires careful technique with appropriately sized equipment.

For more complex or multi-step syntheses, continuous-flow chemistry offers an alternative to traditional batch processing, allowing for better control over reaction parameters and easier scalability by extending the run time. rsc.orgflinders.edu.au

Chemical Reactivity and Derivatization Studies of N 3 5 Methylfuran 2 Yl Phenyl Acetamide

Electrophilic Aromatic Substitution Reactions on Phenyl and Furan (B31954) Rings

The phenyl and furan rings of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide are both susceptible to electrophilic aromatic substitution, with the regioselectivity of these reactions being governed by the directing effects of the existing substituents.

The furan ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed by attack at these positions are more resonance-stabilized. chemicalbook.comquora.comreddit.com In the case of this compound, the C5 position of the furan ring is already substituted with a methyl group. Therefore, electrophilic attack is most likely to occur at the C2 position. However, since the C2 position is attached to the phenyl ring, steric hindrance might play a role. The C3 and C4 positions are less favored for substitution. chemicalbook.com Typical electrophilic substitution reactions on furans, such as nitration and sulfonation, are carried out under mild conditions to avoid polymerization or ring-opening. pharmaguideline.comyoutube.com

The phenyl ring is substituted with an acetamido group and a 5-methylfuran-2-yl group. The acetamido group (–NHCOCH₃) is an activating group and an ortho, para-director. brainly.comechemi.comstackexchange.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. brainly.comechemi.com The activating effect of the acetamido group is, however, less pronounced than that of an amino group (–NH₂) because the acetyl group is electron-withdrawing. echemi.comncert.nic.in The 5-methylfuran-2-yl substituent is also considered to be an activating group. Therefore, electrophilic substitution on the phenyl ring will be directed to the positions ortho and para to the acetamido group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Ring System | Activating/Deactivating Group(s) | Directing Effect | Predicted Position(s) of Substitution |

| Furan Ring | Oxygen heteroatom, Methyl group | Activating | C2 (if sterically accessible), C4 |

| Phenyl Ring | Acetamido group, 5-Methylfuran-2-yl group | Activating | ortho and para to the acetamido group |

Oxidation and Reduction Reactions of Functional Groups

The functional groups within this compound, namely the methylfuran moiety and the acetamide (B32628) group, can undergo oxidation and reduction reactions.

The 5-methylfuran ring is susceptible to oxidation. Atmospheric oxidation of methyl-substituted furans initiated by hydroxyl radicals can lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. acs.org Chemical oxidation of 5-hydroxymethylfurfural (a related furan derivative) to 2,5-diformylfuran has been achieved using various oxidizing agents, indicating that the furan ring can be modified under oxidative conditions. tue.nlrsc.org

The acetamide group can be reduced to the corresponding secondary amine, N-ethyl-3-(5-methylfuran-2-yl)aniline, using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org This transformation is a common method for the synthesis of amines from amides. Other reducing agents such as a Zn/Cu couple have been used for the reduction of nitro-aromatics to the respective arylamines and arylamides. nih.gov The reduction of aromatic N-oxides to the corresponding amines can be achieved with titanium(III) chloride. nih.gov

Summary of Potential Oxidation and Reduction Reactions:

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product(s) |

| 5-Methylfuran Ring | Oxidation | Atmospheric radicals, Chemical oxidants | Ring-opened dicarbonyls, Furanones |

| Acetamide Group | Reduction | LiAlH₄, Zn/Cu, TiCl₃ | N-ethyl-3-(5-methylfuran-2-yl)aniline |

Nucleophilic Substitution Reactions Involving the Acetamide Nitrogen

The nitrogen atom of the acetamide group in this compound is generally considered to be a weak nucleophile. This is because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less available for donation to an electrophile. askfilo.compearson.comquora.com

Despite its reduced nucleophilicity, the acetamide nitrogen can participate in nucleophilic substitution reactions under certain conditions. N-alkylation of acetanilides can be achieved, for instance, using alkyl halides in the presence of a strong base or under palladium catalysis. google.comacs.orgchemrxiv.orgnih.govrsc.org The presence of two or more halogen substituents in the ortho and para positions relative to the nitrogen atom of an anilide can facilitate N-alkylation in the presence of alkali. google.com

Cyclization and Heterocyclic Annulation Strategies for Further Functionalization

The structure of this compound offers several possibilities for cyclization and the construction of new heterocyclic rings. These strategies can lead to the synthesis of more complex, polycyclic molecules.

One potential strategy involves the synthesis of quinoline derivatives . The furan ring can be a precursor to a 1,4-dicarbonyl compound through hydrolysis. nih.gov This diketone can then undergo a condensation reaction with the amino group (after hydrolysis of the acetamide) on the phenyl ring to form a quinoline ring system. Various methods for the synthesis of quinolines from different starting materials are well-documented. nih.govresearchgate.netresearchgate.netnih.goviosrjournals.org

Furthermore, intramolecular cyclization reactions involving the furan and phenyl rings could lead to the formation of benzofuran (B130515) derivatives . For example, FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones has been used to construct benzofuran rings. nih.gov Base-catalyzed cyclization-isomerization of β- and γ-alkynyl allylic alcohols is another route to furan synthesis. acs.org Additionally, various catalytic systems have been developed for the synthesis of substituted furans. researchgate.netorganic-chemistry.org

Functional Group Interconversions and Derivatization Potential

The acetamide group in this compound provides a handle for various functional group interconversions and derivatization reactions.

Hydrolysis of the acetamide to the corresponding primary amine, 3-(5-methylfuran-2-yl)aniline, can be achieved under acidic or basic conditions. This amine can then serve as a versatile intermediate for further derivatization, such as diazotization followed by substitution reactions.

The acetamide group itself can be derivatized without cleavage of the amide bond. For example, acylation can introduce an additional acyl group to compounds containing active hydrogens. researchgate.net Derivatization reagents like 9-xanthydrol can be used for the analysis of acetamide. researchgate.net Silylation is another common derivatization technique for amides in gas chromatography analysis. researchgate.net

Potential Derivatization Reactions:

| Starting Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Acetamide | Hydrolysis | H⁺ or OH⁻, H₂O | Primary Amine |

| Acetamide | Derivatization | 9-Xanthydrol | Xanthyl-acetamide |

| Acetamide | Silylation | BSTFA, BSA | N-Silyl-acetamide |

Advanced Spectroscopic Characterization of N 3 5 Methylfuran 2 Yl Phenyl Acetamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed. For amides like N-(3-(5-Methylfuran-2-yl)phenyl)acetamide, NMR can also provide insights into conformational isomers, such as Z and E rotamers, which arise from the hindered rotation around the amide C-N bond. scielo.br

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Acetamide (B32628) Group: A sharp singlet for the acetyl methyl protons (CH₃) is anticipated in the upfield region, typically around δ 2.1-2.2 ppm. thermofisher.com The amide proton (N-H) would appear as a broad singlet in the downfield region, generally between δ 8.0 and 9.0 ppm, with its exact position and broadness being sensitive to solvent and concentration. thermofisher.com

Phenyl Ring: The protons on the meta-substituted phenyl ring will exhibit a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern breaks the symmetry, leading to distinct signals for each of the four protons.

5-Methylfuran Ring: The furan (B31954) ring protons are expected to appear as doublets in the region of δ 6.0-6.5 ppm. The methyl group attached to the furan ring will produce a singlet further upfield, typically around δ 2.3-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl CH₃ | 2.1 – 2.2 | Singlet |

| Furan CH₃ | 2.3 – 2.4 | Singlet |

| Furan H-3, H-4 | 6.0 – 6.5 | Doublets |

| Phenyl H-2, H-4, H-5, H-6 | 7.0 – 8.0 | Multiplets |

| Amide N-H | 8.0 – 9.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of δ 169-171 ppm. rsc.org

Acetyl Methyl Carbon: The methyl carbon of the acetyl group appears in the upfield region, around δ 22-25 ppm. rsc.org

Aromatic and Furan Carbons: The carbons of the phenyl and furan rings are expected in the δ 105-155 ppm range. The carbons directly attached to the nitrogen and furan oxygen (C-O) will be further downfield. scielo.br For instance, in related furan-containing amides, furan ring carbons appear between δ 107 and 154 ppm. scielo.br

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | 22 – 25 |

| Furan CH₃ | 13 – 15 |

| Furan Carbons | 107 – 154 |

| Phenyl Carbons | 115 – 145 |

| Carbonyl C=O | 169 – 171 |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying functional groups. nih.gov

The key vibrational bands for this compound include:

N-H Stretch: A prominent band in the FT-IR spectrum between 3250 and 3350 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. mdpi.com

C-H Stretches: Aromatic and furan C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. scielo.br

C=O Stretch (Amide I): A very strong and characteristic absorption for the amide carbonyl group (Amide I band) is expected in the region of 1650-1680 cm⁻¹. rsc.orgmdpi.com

N-H Bend (Amide II): The Amide II band, resulting from a combination of N-H bending and C-N stretching, appears around 1530-1560 cm⁻¹.

C=C Stretches: Vibrations from the C=C bonds in the phenyl and furan rings are expected in the 1450-1600 cm⁻¹ region. scielo.br

Table 3: Key FT-IR and FT-Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| N-H Stretch | Amide | 3250 – 3350 |

| Aromatic C-H Stretch | Phenyl/Furan | > 3000 |

| Aliphatic C-H Stretch | Methyl | < 3000 |

| C=O Stretch (Amide I) | Amide | 1650 – 1680 |

| N-H Bend (Amide II) | Amide | 1530 – 1560 |

| C=C Stretch | Phenyl/Furan | 1450 – 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption is characteristic of the chromophores—the light-absorbing functional groups—within the molecule. shu.ac.uktanta.edu.eg

This compound contains several chromophores, including the phenyl ring, the furan ring, and the acetamide group, which form an extended conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to exhibit strong absorption in the UV region due to π → π* transitions. shu.ac.uk Studies on furan derivatives show absorption peaks in the UV spectrum. globalresearchonline.net The position of the absorption maximum (λmax) is sensitive to the solvent polarity. biointerfaceresearch.com For this compound, a primary absorption band is predicted in the 250-350 nm range.

Table 4: Predicted UV-Vis Absorption Data

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π | Conjugated Phenyl-Furan System | 250 – 350 |

| n → π | Carbonyl Group | Weaker, may be obscured |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.govresearchgate.net

For this compound, the molecular formula is C₁₃H₁₃NO₂. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ would be used to confirm the elemental composition with high confidence. HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net Analysis of the fragmentation pattern can also yield structural information; for instance, a common fragmentation pathway for acetamides is the loss of an acetyl group. scielo.br

Table 5: HRMS Data for Molecular Formula Confirmation

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Nominal Mass | 215 |

| Calculated Exact Mass | 215.09463 |

| Ion Form | [M+H]⁺ |

| Expected m/z in HRMS | 215.09463 + 1.00728 = 216.10191 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound and its analogs, GC-MS provides critical information regarding purity, identity, and the presence of any related substances or impurities. The coupling of gas chromatography's high-resolution separation power with the specific detection capabilities of mass spectrometry allows for the unambiguous identification of furan-containing aromatic compounds.

Typically, the analysis of furan derivatives is performed using a high-resolution capillary column, such as an HP-5MS or equivalent, which is a non-polar column coated with a phase like 5% phenyl-methylpolysiloxane. nih.govmdpi.com This type of stationary phase is well-suited for separating aromatic compounds based on their boiling points and polarity. The separation process is governed by a carefully controlled temperature program. A common approach involves an initial oven temperature held for a few minutes, followed by a gradual ramp-up to a higher final temperature to ensure the elution of all compounds of interest. mdpi.com For instance, a program might start at 32°C, hold for 4 minutes, and then increase at a rate of 20°C/min to 200°C. mdpi.com

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. mdpi.comacs.org The resulting molecular ions and their characteristic fragment ions are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern of this compound would be expected to show cleavage at the amide bond and within the furan ring system, providing a unique mass spectrum that serves as a molecular fingerprint. The mass spectrometer can be operated in different modes, such as full scan to obtain a complete mass spectrum, or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity in quantitative analysis. acs.orgshimadzu.com The MRM mode is particularly useful for analyzing trace levels of the compound in complex matrices. shimadzu.com

The table below outlines typical instrumental parameters for the GC-MS analysis of furan derivatives, which would be applicable for this compound.

Table 1: Typical GC-MS Parameters for Furan Derivative Analysis

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 280 °C |

| Split Ratio | 10:1 |

| Oven Program | Initial temp 32°C for 4 min, ramp at 20°C/min to 200°C, hold for 3 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| MS Interface Temperature | 300 °C |

| Mass Analyzer | Quadrupole or Triple Quadrupole |

| Detection Mode | Full Scan or Multiple Reaction Monitoring (MRM) |

Note: These are representative parameters and may be optimized for specific applications and instrumentation. mdpi.comacs.org

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its analogs, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the compound's solid-state conformation and crystal packing.

While the specific crystal structure for this compound is not publicly available, analysis of closely related analogs provides significant insight into the expected structural features. For example, studies on other furan-containing acetamides and N-phenylacetamide derivatives reveal common structural motifs. The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, for instance, crystallizes in the monoclinic system with the space group P21/c. nih.gov Similarly, N-phenyl-N-(pyridin-4-yl)acetamide also adopts a monoclinic P21/n space group. researchgate.net These findings suggest that this compound may crystallize in a similar low-symmetry system.

The molecular conformation is largely dictated by the rotational freedom around the single bonds connecting the furan, phenyl, and acetamide groups. In the solid state, the acetamide unit is often found to be nearly planar. researchgate.net The dihedral angles between the planes of the furan ring, the central phenyl ring, and the acetamide group are key structural parameters. In related structures, such as N-[2-(5-methylfuran-2-yl)phenyl] derivatives, the furan ring is observed to be inclined with respect to the phenyl ring. nih.gov

The table below presents crystallographic data for several analogs of this compound, illustrating the typical parameters determined by X-ray diffraction studies.

Table 2: Crystallographic Data for Analogs of this compound

| Compound | 2-Cyano-N-(furan-2-ylmethyl)acetamide nih.gov | N-(2-Methylphenyl)acetamide researchgate.net | N-Phenyl-N-(pyridin-4-yl)acetamide researchgate.net |

| Formula | C₈H₈N₂O₂ | C₉H₁₁NO | C₁₃H₁₂N₂O |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | Pbca | P2₁/n |

| a (Å) | 4.8093 (4) | 8.9608 (10) | 9.097 (7) |

| b (Å) | 14.9495 (16) | 12.4784 (17) | 11.824 (11) |

| c (Å) | 11.4969 (11) | 15.012 (2) | 10.128 (10) |

| **β (°) ** | 93.482 (3) | 90 | 106.64 (2) |

| Volume (ų) | 825.06 (14) | 1678.6 (4) | 1043.8 (16) |

| Z | 4 | 8 | 4 |

Note: This table provides examples of crystallographic data for related structures to illustrate the type of information obtained from X-ray diffraction analysis.

Computational and Theoretical Investigations of N 3 5 Methylfuran 2 Yl Phenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, offering deep insights into its fundamental properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule such as N-(3-(5-Methylfuran-2-yl)phenyl)acetamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional geometry (molecular optimization). This process finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached.

Once the geometry is optimized, various electronic properties can be calculated. These include total energy, dipole moment, and the distribution of electronic charge. Such calculations are fundamental for understanding the molecule's stability and polarity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For related furan (B31954) derivatives, this gap is a key indicator of their potential for charge transfer within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for a Furan-Containing Compound This table is illustrative and not based on published data for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.98 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.13 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

Natural Bond Orbital (NBO) analysis is used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, NBO analysis would reveal the stability conferred by interactions such as electron donation from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the oxygen in the furan ring, identifying these as sites for electrophilic interaction. Positive potentials might be located around the amide hydrogen, indicating a site for nucleophilic interaction.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is crucial for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. TD-DFT can determine the absorption wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved in these transitions.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This simulation is widely used in drug discovery to understand the binding mode and affinity of a potential drug molecule with its biological target.

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The simulation would then calculate the most stable binding conformation and estimate the binding affinity, often expressed as a docking score in kcal/mol. The analysis would also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

Ligand-Protein Interaction Profiling with Biological Targets

A comprehensive search of scientific databases yielded no specific studies detailing the ligand-protein interaction profiles for this compound. Research on analogous structures containing furan and acetamide (B32628) moieties suggests a potential for various biological activities, but dedicated molecular docking or simulation studies to identify and characterize interactions with specific biological targets for this particular compound have not been reported.

Prediction of Binding Affinities and Target Recognition

There are currently no publicly available research articles or database entries that provide predictions of binding affinities or target recognition for this compound. Such studies are crucial for understanding the compound's potential pharmacological effects and mechanism of action, but this specific molecule has not yet been the subject of such focused computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed specifically incorporating this compound. The development of a predictive QSAR model requires a dataset of structurally related compounds with measured biological activities, which does not appear to have been compiled for a series including this compound.

As no QSAR studies have been performed, the key molecular descriptors that could enhance the potential biological activity of this compound have not been identified. This type of analysis is contingent on the prior establishment of a validated QSAR model.

Analysis of Non-Covalent Interactions and Crystal Packing

Detailed crystallographic data, which is a prerequisite for analyzing non-covalent interactions and crystal packing, has not been published for this compound. While studies on related acetamide derivatives often reveal complex networks of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice, such specific information is unavailable for this compound.

A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, has not been reported for this compound. This analysis requires high-quality single-crystal X-ray diffraction data, which is not present in the public domain for this molecule.

Hydrogen Bonding Networks

The molecular structure of this compound possesses functional groups that are conducive to the formation of hydrogen bonds, which play a crucial role in determining the supramolecular architecture in the solid state. The secondary amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group).

In the crystalline state, it is anticipated that molecules of this compound would form intermolecular hydrogen bonds. Specifically, the amide N-H of one molecule can interact with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or networks. This type of N-H···O interaction is a common and stabilizing feature in the crystal packing of many acetamide derivatives. For instance, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the molecules are linked by N—H⋯O hydrogen bonds, forming a C(4) chain along a crystallographic axis. nih.gov This suggests that despite differences in substituents, the fundamental hydrogen-bonding framework of N-phenylacetamides is often preserved. nih.gov

While the furan oxygen is generally a weak hydrogen bond acceptor, the possibility of weak C-H···O interactions involving the furan ring or other aromatic C-H groups cannot be entirely ruled out, further contributing to the stability of the crystal lattice. However, the primary and most significant hydrogen bonding interaction is expected to be the amide-amide N-H···O linkage. The presence of a secondary amide, as opposed to a tertiary (N,N-disubstituted) amide which lacks a donor proton, is critical for the formation of these strong hydrogen-bonded chains. nih.gov

A summary of potential hydrogen bond donors and acceptors in this compound is presented below:

| Functional Group | Role | Potential Interaction |

| Amide N-H | Donor | N-H···O=C (intermolecular) |

| Amide C=O | Acceptor | C=O···H-N (intermolecular) |

| Furan Oxygen | Acceptor | O···H-C (weak) |

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings and are significant in the stabilization of molecular conformations and crystal packing. This compound contains two aromatic systems capable of engaging in such interactions: the phenyl ring and the 5-methylfuran ring.

The presence of these two rings allows for the possibility of intramolecular and intermolecular π-π stacking. Intermolecular π-stacking would likely involve the parallel or offset arrangement of the phenyl rings of adjacent molecules, or interactions between the phenyl ring of one molecule and the furan ring of another. The strength and geometry of these interactions are influenced by the electronic nature and substitution of the aromatic rings.

Computational studies on various aromatic systems have demonstrated the importance of π-stacking in molecular self-assembly. researchgate.net For example, in the crystal structure of 2-(5-Methyl-1-benzofuran-3-yl)-N-(2-phenylethyl)acetamide, π–π stacking interactions with a centroid-to-centroid distance of 3.497 Å contribute to the stabilization of the crystal structure. researchgate.net Similarly, π–π interactions are observed between inversion-related molecules in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov These examples from related structures underscore the high probability of significant π-stacking interactions in the solid-state structure of this compound.

The potential π-stacking interactions are summarized in the table below:

| Interacting Rings | Type of Interaction | Significance |

| Phenyl - Phenyl | Intermolecular | Crystal Packing |

| Phenyl - Furan | Intermolecular | Crystal Packing |

| Phenyl - Furan | Intramolecular | Conformational Stability |

Conformational Analysis and Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational tool used to explore the conformational space of a molecule by systematically varying specific dihedral angles and calculating the corresponding energy. For a molecule like this compound, a two-dimensional PES scan could be performed by varying the dihedral angles defining the orientation of the furan ring relative to the phenyl ring, and the orientation of the acetamide group relative to the phenyl ring.

Computational studies on analogous molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have utilized DFT calculations to perform relaxed two-dimensional PES scans to identify local energy minima corresponding to stable conformations. scielo.br Such analyses reveal the presence of multiple stable conformers and the energy barriers to their interconversion. scielo.brresearchgate.net For this compound, it is expected that different rotational isomers (rotamers) would exist due to the hindered rotation around the amide C-N bond, leading to cis and trans conformations of the amide group. scielo.br

The conformational preferences will be dictated by a balance of steric and electronic effects, including the potential for intramolecular hydrogen bonds and π-stacking interactions that might stabilize certain geometries. The planarity or non-planarity of the molecule will be a key outcome of such an analysis, influencing its packing in the solid state and its interactions with biological macromolecules.

The table below outlines the key dihedral angles for conformational analysis:

| Bond of Rotation | Defining Dihedral Angle | Associated Conformational Feature |

| Phenyl - Nitrogen | C-C-N-C | Orientation of the acetamide group |

| Phenyl - Furan | C-C-C-C | Relative orientation of the two rings |

| Amide C-N | O=C-N-H | cis/trans amide isomerism |

Structure Activity Relationships Sar of N 3 5 Methylfuran 2 Yl Phenyl Acetamide and Its Derivatives

Influence of Furan (B31954) Ring Substitution on Biological Activity

The substitution pattern on the furan ring is a key determinant of the biological activity of N-(3-(5-Methylfuran-2-yl)phenyl)acetamide derivatives. The electronic properties and steric profile of the substituents at the C-5 position significantly modulate the molecule's interaction with biological targets.

Role of Methyl Group at C-5 of the Furan Ring

The methyl group at the C-5 position of the furan ring plays a multifaceted role in defining the biological activity of the parent compound. As an electron-donating group, the methyl substituent increases the electron density of the furan ring, which can enhance interactions with electron-deficient pockets in a biological target. ijabbr.com In studies of related benzofuran (B130515) derivatives, the presence and position of a methyl group have been shown to significantly influence antiproliferative activity. For instance, a methyl group at the C-3 position of a benzofuran ring, coupled with other substituents, demonstrated a notable increase in potency compared to the unsubstituted analog. mdpi.com

Comparison with Formyl and Nitro Analogues

While direct comparative biological data for the formyl and nitro analogues of this compound are not extensively available, the known electronic properties of these functional groups allow for well-founded postulations on their potential effects. Both the formyl (-CHO) and nitro (-NO2) groups are strong electron-withdrawing groups, a stark contrast to the electron-donating nature of the methyl group.

The introduction of a 5-nitrofuran moiety is a common strategy in the development of antimicrobial agents, and its presence is often essential for the antibacterial, antifungal, and antiprotozoal activity of this class of compounds. nih.gov Derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one have demonstrated potent antituberculosis activity. nih.gov The potent electron-withdrawing nature of the nitro group can be crucial for the mechanism of action, which often involves bioreduction to generate reactive nitrogen species.

The formyl group, also electron-withdrawing, can participate in hydrogen bonding as an acceptor and may form covalent bonds with nucleophilic residues in a target protein, such as through Schiff base formation. The synthesis of various furan-2-carboxaldehyde derivatives is a common step in the generation of biologically active compounds. ekb.egresearchgate.net

The bioisosteric replacement of a methyl group with a formyl or nitro group would be expected to drastically alter the electronic and steric profile of the furan ring, leading to a significant change in biological activity. princeton.edu The shift from an electron-donating to a strong electron-withdrawing substituent would likely favor interactions with different biological targets or alter the binding mode within the same target.

Impact of Phenyl Ring Substitution Patterns on Potency and Selectivity

Substituents on the phenyl ring of this compound derivatives are pivotal in fine-tuning their potency and selectivity. The electronic nature and position of these substituents directly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the phenyl ring have a pronounced effect on the biological activity of phenylacetamide derivatives. In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group (an electron-withdrawing group) demonstrated higher cytotoxic effects against cancer cell lines compared to those with a methoxy (B1213986) group (an electron-donating group). nih.gov

Conversely, in other molecular scaffolds, electron-donating groups have been found to enhance activity. The key takeaway is that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the interactions that govern binding.

Table 1: Effect of Phenyl Ring Substituents on Cytotoxicity of Phenylacetamide Derivatives

| Compound | Substituent | Electronic Effect | Cytotoxicity (IC50 in µM) against PC3 cells |

|---|---|---|---|

| Derivative 1 | p-NO2 | Electron-withdrawing | 80 |

| Derivative 2 | m-NO2 | Electron-withdrawing | 52 |

| Derivative 3 | p-OCH3 | Electron-donating | >100 |

| Derivative 4 | m-OCH3 | Electron-donating | >100 |

Data extrapolated from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives for illustrative purposes. nih.gov

Positional Isomerism on the Phenyl Ring (e.g., ortho vs. meta)

The position of substituents on the phenyl ring—ortho, meta, or para—is a critical factor in determining the biological activity of this compound derivatives. The spatial arrangement of functional groups affects the molecule's ability to fit into a binding pocket and can introduce steric hindrance. masterorganicchemistry.comswarthmore.edursc.org

In a study on Schiff bases, it was observed that methyl groups substituted at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives. nih.gov This suggests that steric hindrance from the ortho position may be detrimental to activity in some cases. However, the optimal position is target-dependent. For instance, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, substituents at the 4-position (para) of the benzene (B151609) ring were found to increase bactericidal activity, while substitution at the 3-position (meta) was not conducive to improving activity. researchgate.net

Significance of the Acetamide (B32628) Moiety in Ligand-Target Interactions

The acetamide moiety (-NH-CO-CH3) is a crucial functional group in this compound that plays a significant role in ligand-target interactions. This group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form strong and specific interactions with amino acid residues in a protein's active site. archivepp.com

In many biologically active compounds, the acetamide linkage is essential for maintaining the correct orientation of the phenyl and furan rings for optimal binding. nih.gov Studies on pyrazolopyrimidine-based ligands have shown that N,N-disubstitution on the acetamide group can be used to introduce chemical diversity without sacrificing affinity for the target. nih.gov This highlights the acetamide group as a key point for modification to fine-tune the compound's properties. nih.gov The planarity and rigidity of the amide bond also contribute to reducing the conformational flexibility of the molecule, which can be entropically favorable for binding.

The ability of the acetamide group to form hydrogen bonds is a recurring theme in the interaction of small molecules with biological targets. researchgate.net For example, in the context of COX-II inhibitors, the nitrogen atom of the acetamide moiety has been shown to form hydrogen bonds with key amino acids in the enzyme's active site. archivepp.com

Core Structural Variations and Their Biological Implications

Phenyl, Thiazolyl, and Indole (B1671886) Core Comparisons

The replacement of the central phenyl ring with other aromatic systems like thiazole (B1198619) and indole represents a common bioisosteric approach in drug design. While specific comparative studies on this compound are not extensively documented, general principles from related structures provide valuable insights.

Indole Core: The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. Replacing the phenyl ring with an indole core would significantly increase the molecule's size and lipophilicity, potentially enhancing its binding affinity to certain protein targets. Furo[3,2-b]pyridines, as bioisosteres of indole, have been shown to modulate affinity and selectivity for serotonin (B10506) receptors, highlighting the potential for indole analogs to exhibit distinct pharmacological profiles. doi.org

A direct comparison of the biological activities of phenyl, thiazolyl, and indole-cored analogs of this compound would require dedicated synthesis and screening. However, based on the known properties of these core structures, it is plausible that such modifications would lead to derivatives with distinct and potentially improved biological activities.

| Core Structure | Potential Biological Implications | Key Structural Features |

| Phenyl | Baseline activity, serves as a foundational scaffold. | Aromatic, relatively non-polar. |

| Thiazolyl | Potential for enhanced anticancer and antimicrobial activities. | Heterocyclic, contains sulfur and nitrogen, potential for hydrogen bonding. |

| Indole | Potential for altered receptor binding and enhanced potency. | Bicyclic, increased size and lipophilicity, hydrogen bond donor capability. |

Incorporation of Other Heterocyclic Systems (e.g., Triazoles, Tetrazoles, Pyrimidine (B1678525), Isoxazole (B147169), Oxadiazole)

Expanding the exploration of core variations, the incorporation of other five- and six-membered heterocyclic rings can further modulate the physicochemical and pharmacological properties of this compound derivatives.

Triazoles: The 1,2,3- and 1,2,4-triazole (B32235) rings are five-membered heterocycles with three nitrogen atoms. They are known to be metabolically stable and can act as hydrogen bond acceptors. The incorporation of a triazole moiety has been shown to confer a wide range of biological activities, including anticancer and neuroprotective effects. researchgate.netresearchgate.netnih.govbiointerfaceresearch.comnih.gov For example, some 1,2,4-triazole derivatives have been investigated as potential antitumor agents. researchgate.net

Tetrazoles: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. They are often used as bioisosteric replacements for carboxylic acid groups, offering improved metabolic stability and pharmacokinetic properties. Tetrazole analogs of phenylalanine derivatives have been identified as inhibitors of tyrosine hydroxylase. nih.gov Furthermore, N-(3-(1H-tetrazole-5-yl)phenyl)acetamide derivatives have been synthesized and evaluated as non-carboxylic inhibitors of protein tyrosine phosphatase 1B (PTP1B), demonstrating their potential in metabolic disorders. nih.govresearchgate.net

Pyrimidine: Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a fundamental component of nucleic acids. Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.govresearchgate.net The incorporation of a pyrimidine ring into the this compound scaffold could lead to compounds with interesting pharmacological profiles. juniperpublishers.com

Isoxazole: Isoxazole is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Isoxazole-containing compounds are known to exhibit diverse biological activities, and their electronic properties can be fine-tuned by the placement of the heteroatoms. nih.gov The isoxazole ring can act as a bioisostere for other functional groups, influencing the compound's interaction with biological targets.

Oxadiazole: Oxadiazoles are five-membered heterocycles with one oxygen and two nitrogen atoms. The 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are commonly used in medicinal chemistry as bioisosteres for amide and ester groups, offering enhanced stability against hydrolysis. rsc.orgnih.govresearchgate.net This modification can lead to compounds with improved pharmacokinetic profiles and diverse biological activities, including enzyme inhibition.

| Heterocyclic System | Potential Biological Implications | Key Structural Features |

| Triazole | Anticancer, neuroprotective activities. | Five-membered ring, three nitrogen atoms, hydrogen bond acceptor. |

| Tetrazole | Enzyme inhibition (e.g., PTP1B), bioisostere for carboxylic acids. | Five-membered ring, four nitrogen atoms, metabolically stable. |

| Pyrimidine | Antimicrobial, anticancer activities. | Six-membered ring, two nitrogen atoms, mimics nucleic acid bases. |

| Isoxazole | Diverse biological activities, tunable electronic properties. | Five-membered ring, one nitrogen and one oxygen atom. |

| Oxadiazole | Enzyme inhibition, bioisostere for amides and esters. | Five-membered ring, one oxygen and two nitrogen atoms, hydrolytically stable. |

Following a comprehensive search of available scientific literature, there is no specific research data published on the biological and mechanistic activities of the compound This compound corresponding to the categories outlined in the request.

Investigations into antimicrobial efficacy, including antibacterial and antifungal properties, have not been specifically documented for this compound. Similarly, mechanistic studies exploring its potential effects on microbial targets such as efflux pumps are not available in the reviewed literature.

In the area of oncology, there are no published in vitro cytotoxicity assays for this compound in cell-based models. Furthermore, research exploring its impact on molecular targets and pathways relevant to cancer, such as DNA synthesis or tubulin inhibition, has not been reported.

While broad research exists for related chemical classes, such as furan and phenylacetamide derivatives, these findings cannot be attributed to this compound. researchgate.netnih.govmdpi.comijabbr.comnih.gov Adherence to scientific accuracy and the specific scope of the query precludes the extrapolation of data from analogous but structurally distinct compounds.

Therefore, the requested article detailing the biological activity of this compound cannot be generated due to a lack of specific scientific evidence.

Biological Activity and Mechanistic Insights Excluding Prohibited Elements

Enzyme and Receptor Inhibition Studies

Sirtuin 2 (SIRT2) Inhibition and Selectivity

While direct inhibitory data for N-(3-(5-Methylfuran-2-yl)phenyl)acetamide against Sirtuin 2 (SIRT2) is not extensively detailed in the available literature, research into structurally related compounds provides significant insights. A series of N-(3-(phenoxymethyl)phenyl)acetamide derivatives have been identified as highly selective SIRT2 inhibitors. nih.govresearchgate.net This suggests that the N-phenylacetamide scaffold is a key pharmacophore for SIRT2 inhibition.

Further research on (5-phenylfuran-2-yl)methanamine derivatives, which share the phenylfuran moiety, has led to the identification of potent SIRT2 inhibitors. For instance, compound 25 from this series demonstrated a half-maximal inhibitory concentration (IC50) of 2.47 μM against SIRT2, proving to be more potent than the known SIRT2 inhibitor AGK2 (IC50 = 17.75 μM). nih.govresearchgate.netnih.govmdpi.com The discovery of these related compounds as potent and selective SIRT2 inhibitors suggests that this compound may also possess inhibitory activity against this enzyme, although specific quantitative data remains to be elucidated.

Table 1: SIRT2 Inhibition Data for a Related (5-phenylfuran-2-yl)methanamine Derivative

| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

| Compound 25 | SIRT2 | 2.47 | AGK2 | 17.75 |

Note: Data presented is for a structurally related compound, not this compound.

Gamma-Aminobutyrate-Aminotransferase (GABA-AT) Inhibition

There is currently no scientific literature available that has investigated or reported on the inhibitory activity of this compound against Gamma-Aminobutyrate-Aminotransferase (GABA-AT). This enzyme is a critical target for the treatment of epilepsy and other neurological disorders. nih.gov While furan-containing compounds have been explored as inhibitors for various enzymes, specific studies on this compound's interaction with GABA-AT have not been found.

p38α MAPK and PDE-4 Inhibition

No research findings are currently available to suggest that this compound acts as an inhibitor of p38α mitogen-activated protein kinase (MAPK) or phosphodiesterase-4 (PDE-4). These enzymes are significant in inflammatory pathways, and their inhibition is a therapeutic strategy for various inflammatory diseases.

RORγ Modulation

Scientific literature does not currently contain any studies on the modulatory effects of this compound on the Retinoid-related orphan receptor gamma (RORγ). RORγ is a nuclear receptor that plays a crucial role in the development of Th17 cells and is a target for autoimmune diseases.

Other Relevant Enzyme Interactions

At present, there are no published studies that have screened this compound against a broader panel of enzymes. Therefore, any other relevant enzyme interactions remain unknown.

Anti-Inflammatory Activities

While direct in-vivo or in-vitro anti-inflammatory studies on this compound are not specifically reported, the structural motifs present in the molecule, namely the furan (B31954) ring and the acetamide (B32628) linkage, are found in various compounds known for their anti-inflammatory properties. For instance, derivatives of 5-(5-Bromofuran-2-Yl)-4-Ethyl-1,2,4-Triazole-3-Thion have been researched for their anti-inflammatory activity. amanote.com Additionally, many acetamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. researchgate.net These findings suggest a potential for this compound to exhibit anti-inflammatory effects, though this requires direct experimental validation.

Antioxidant Potential and Mechanistic Understanding

While direct studies on the antioxidant activity of "this compound" are not extensively documented, the potential for such activity can be understood by analyzing related acetamide and furan derivatives. Certain acetamide derivatives have been synthesized and evaluated for their antioxidant properties. researchgate.netnih.gov These studies often involve testing the compounds' ability to scavenge free radicals, such as the ABTS radical, and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages. nih.gov

The antioxidant activity of phenolic compounds is well-established, and the introduction of an acetamide group can modulate this activity. For furan-containing compounds, their antioxidant potential is also an area of interest. For instance, the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one has been examined, revealing its capacity to inhibit the oxidation of liposomal membranes. nih.gov This suggests that the furan moiety, as part of a larger molecular structure, can contribute to antioxidant effects. The combination of the furan ring and the acetamide group in "this compound" may therefore confer antioxidant properties, although specific experimental validation is required.

Antiviral Activity (e.g., Herpes Viruses, SARS-CoV-2)

Furan derivatives have demonstrated a broad range of antiviral activities. amazonaws.comutripoli.edu.lyijabbr.com The furan nucleus is a component of various compounds with therapeutic applications, including antiviral agents. wisdomlib.orgutripoli.edu.ly

In the context of recent global health challenges, the potential antiviral activity of various chemical entities against SARS-CoV-2 has been a major focus of research. While specific data on "this compound" against SARS-CoV-2 is not available, related structures have been investigated. For example, a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides identified them as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.govnih.gov This suggests that the N-phenyl-acetamide scaffold could be a promising starting point for the development of SARS-CoV-2 inhibitors.

Furthermore, isatin derivatives, which are also heterocyclic compounds, have been synthesized and tested for broad-spectrum antiviral activities against viruses such as influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com This highlights the potential of heterocyclic compounds in antiviral drug discovery.

Other Pharmacological Activities of Furan Derivatives (e.g., antimalarial, antidiabetic, diuretic)

The versatility of the furan scaffold extends to a variety of other pharmacological effects. Furan derivatives have been reported to exhibit antimalarial, antidiabetic, and diuretic properties, among others. amazonaws.com The diverse biological activities of furan-containing compounds make them attractive templates for the design and synthesis of new therapeutic agents. utripoli.edu.lyijabbr.com

The following table summarizes some of the key pharmacological activities attributed to furan derivatives:

| Pharmacological Activity | Description |

| Antimalarial | Furan-containing compounds have shown activity against Plasmodium species, the parasites responsible for malaria. |

| Antidiabetic | Certain furan derivatives have been investigated for their potential to lower blood glucose levels. amazonaws.com |

| Diuretic | Some furan derivatives have been shown to increase urine output, a property useful in treating conditions like hypertension and edema. amazonaws.comijabbr.com |

| Anti-inflammatory | Furan derivatives have been noted for their ability to reduce inflammation. wisdomlib.orgamazonaws.com |

| Anticancer | Various furan-based compounds have demonstrated cytotoxic effects against cancer cell lines. amazonaws.comutripoli.edu.ly |

| Antibacterial | The furan ring is a core structure in several antibacterial agents. wisdomlib.orgutripoli.edu.ly |

| Antifungal | Antifungal properties have also been reported for furan derivatives. scispace.comamazonaws.com |

Emerging Research Directions and Future Perspectives for N 3 5 Methylfuran 2 Yl Phenyl Acetamide

Design and Synthesis of Novel N-(3-(5-Methylfuran-2-yl)phenyl)acetamide Analogues with Enhanced Potency and Selectivity

The development of novel analogues of this compound is a primary avenue for enhancing its therapeutic potential. The synthesis of such analogues can be approached through systematic structural modifications to explore structure-activity relationships (SAR).

Key strategies for analogue design include: